Cas no 26372-13-4 (L-Galactonic acid,6-deoxy-)
L-Galactonic acid,6-deoxy- Chemical and Physical Properties
Names and Identifiers
-
- L-Galactonic acid,6-deoxy-
- CHEBI:17291
- LFC
- 26372-13-4
- Q27102306
- L-fuconic acid
- (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoic acid
- C01720
- 6-deoxy-L-galactonic acid
- SCHEMBL12904430
- 6-Deoxyhexonic acid
- DTXSID80949226
-
- Inchi: 1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3+,4+,5-/m0/s1
- InChI Key: NBFWIISVIFCMDK-RSJOWCBRSA-N
- SMILES: O[C@H]([C@H](C)O)[C@H]([C@@H](C(=O)O)O)O
Computed Properties
- Exact Mass: 180.06338810g/mol
- Monoisotopic Mass: 180.06338810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 118Ų
L-Galactonic acid,6-deoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 49521-500MG |
L-Fuconic acid sodium salt |
26372-13-4 | ≥98.0% (TLC) | 500MG |
¥7067.11 | 2022-02-23 |
L-Galactonic acid,6-deoxy- Related Literature
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1. 348. A synthesis of 6-deoxy-L-taloseP. M. Collins,W. G. Overend J. Chem. Soc. 1965 1912
Additional information on L-Galactonic acid,6-deoxy-
Comprehensive Analysis of L-Galactonic acid, 6-deoxy- (CAS No. 26372-13-4): Properties, Applications, and Research Insights
L-Galactonic acid, 6-deoxy- (CAS No. 26372-13-4) is a specialized organic compound belonging to the family of sugar acids. This derivative of galactonic acid has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications. The compound is characterized by the absence of a hydroxyl group at the 6-position, which distinguishes it from its parent molecule, L-galactonic acid. Researchers and industry professionals often search for terms like "6-deoxy-L-galactonic acid uses", "CAS 26372-13-4 applications", and "L-galactonic acid derivatives", reflecting its growing relevance in scientific circles.
One of the most intriguing aspects of L-Galactonic acid, 6-deoxy- is its role in metabolic pathways. Recent studies have explored its involvement in plant biochemistry, particularly in the biosynthesis of ascorbic acid (vitamin C), a topic of high interest in nutrition and health sectors. With the rising demand for natural vitamin C sources, queries like "6-deoxy-L-galactonic acid in vitamin C synthesis" have become increasingly common. The compound's potential as a precursor in alternative vitamin C production methods aligns with current trends favoring sustainable and bio-based manufacturing processes.
From a structural perspective, L-Galactonic acid, 6-deoxy- presents fascinating stereochemical properties that make it valuable for chiral synthesis. Its molecular formula (C6H10O5) and specific rotation have been thoroughly documented, with researchers frequently searching for "6-deoxy-L-galactonic acid NMR data" and "CAS 26372-13-4 spectral properties". These characteristics are particularly important for pharmaceutical applications where enantiomeric purity is crucial. The compound's stability under various pH conditions also makes it suitable for formulation studies, addressing another common search query: "L-galactonic acid derivative stability".
In the field of glycobiology, L-Galactonic acid, 6-deoxy- has emerged as a valuable tool for studying carbohydrate-protein interactions. Its modified structure allows researchers to investigate how subtle changes in sugar moieties affect biological recognition processes. This application has gained prominence with the growing interest in glycotherapeutics and carbohydrate-based drugs, topics that frequently appear in scientific literature and search engine queries. The compound's potential in developing novel diagnostic markers for certain metabolic disorders has also sparked searches for "6-deoxy-L-galactonic acid biomarkers".
Industrial applications of L-Galactonic acid, 6-deoxy- extend to the food and cosmetic industries, where it may serve as a mild chelating agent or pH adjuster. With consumers increasingly seeking clean-label ingredients and natural additives, there's growing interest in sugar acids as alternatives to synthetic compounds. This trend is reflected in search patterns including "natural food acidulants" and "biobased cosmetic ingredients", where L-galactonic acid derivatives could potentially find applications.
Recent advancements in analytical techniques have enabled more detailed studies of L-Galactonic acid, 6-deoxy- and its behavior in complex systems. High-performance liquid chromatography (HPLC) methods for its quantification and mass spectrometry studies of its fragmentation patterns are frequently requested information, as seen in searches for "CAS 26372-13-4 analytical methods". These developments are particularly relevant given the current emphasis on quality control in pharmaceutical manufacturing and the need for precise characterization of specialty chemicals.
The safety profile of L-Galactonic acid, 6-deoxy- has been the subject of various toxicological assessments, addressing another common concern among researchers and potential users. While comprehensive data may still be developing for some applications, existing studies suggest favorable characteristics that align with current demands for green chemistry principles and sustainable chemical solutions. This aspect responds to frequent queries about "6-deoxy-L-galactonic acid safety data" and "CAS 26372-13-4 environmental impact".
Looking toward future applications, L-Galactonic acid, 6-deoxy- shows promise in emerging fields such as biomaterials and tissue engineering. Its potential as a building block for biocompatible polymers connects with current research trends in regenerative medicine, a topic generating substantial interest as evidenced by searches for "carbohydrate-based biomaterials". The compound's ability to participate in controlled polymerization reactions while maintaining biological compatibility makes it an attractive candidate for next-generation medical materials.
In conclusion, L-Galactonic acid, 6-deoxy- (CAS No. 26372-13-4) represents a versatile compound with diverse applications spanning biochemistry, pharmaceuticals, and materials science. Its unique structural features and growing relevance in cutting-edge research areas ensure continued interest from both academic and industrial circles. As research progresses, we can anticipate new discoveries about this fascinating molecule that will likely generate additional search queries and research directions in the coming years.
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